molecular formula C52H73N15O12S B10769342 Neuromedin B

Neuromedin B

Cat. No.: B10769342
M. Wt: 1132.3 g/mol
InChI Key: YPFNACALNKVZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuromedin B is a member of the bombesin-like peptide family, which was originally purified from pig spinal cord. It is a decapeptide that is highly conserved across mammalian species. This compound is present in the central nervous system and gastrointestinal tract of humans and other mammals. It plays a role in regulating various physiological functions, including exocrine and endocrine secretions, cell growth, body temperature, blood pressure, glucose levels, and sneezing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neuromedin B can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using HPLC. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Neuromedin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: this compound can undergo substitution reactions, where specific amino acids are replaced with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Neuromedin B has a wide range of scientific research applications, including:

    Chemistry: Studying the structure-activity relationships of peptides and developing peptide-based drugs.

    Biology: Investigating the role of this compound in physiological processes such as cell growth, endocrine and exocrine secretions, and regulation of body temperature and blood pressure.

    Medicine: Exploring the therapeutic potential of this compound and its receptor antagonists in treating conditions like corticotroph adenomas, irritable bowel syndrome, and functional dyspepsia.

    Industry: Utilizing this compound in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Neuromedin B exerts its effects by binding to its high-affinity cell surface receptor, the this compound receptor. This receptor is a G protein-coupled receptor with seven transmembrane spanning regions. Upon binding, several intracellular signaling pathways are triggered. The heterotrimeric G protein attached to the receptor is activated, leading to the exchange of GTP for GDP on the G-α subunit. This activation results in the inhibition of adenylate cyclase, reducing the conversion of ATP to cAMP. The decrease in cAMP levels leads to the activation of Protein Kinase A, which then enters the nucleus and activates the cAMP response element-binding protein. This protein, along with its co-activator, binds to the DNA and regulates the expression of growth factors and anti-apoptotic genes .

Comparison with Similar Compounds

Neuromedin B is similar to other bombesin-like peptides, such as:

    Neuromedin C: Another member of the bombesin-like peptide family, which also regulates endocrine and exocrine secretions.

    Gastrin-releasing peptide (GRP): A peptide that stimulates the release of gastrin and other gastrointestinal hormones.

    Neuromedin U: A peptide that exerts potent contractile effects on smooth muscles and is involved in regulating energy homeostasis.

Uniqueness of this compound: this compound is unique in its specific binding to the this compound receptor, which distinguishes it from other bombesin-like peptides. Its role in regulating a wide range of physiological functions, including sneezing and body temperature, further highlights its distinctiveness .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFNACALNKVZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H73N15O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1132.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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